molecular formula C22H19N3O4 B2534016 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid CAS No. 281655-48-9

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B2534016
CAS No.: 281655-48-9
M. Wt: 389.4 g/mol
InChI Key: OWEHJEIYGWDZHJ-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring a pyrimidin-5-yl substituent. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

CAS No.

281655-48-9

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(9-14-10-23-13-24-11-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10-11,13,19-20H,9,12H2,(H,25,28)(H,26,27)

InChI Key

OWEHJEIYGWDZHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Step-by-Step Preparation Methods

Stereoselective Alanine Derivative Synthesis

The (2S)-configuration is typically preserved using L-alanine as the starting material. To avoid racemization during subsequent steps, the amino group is temporarily protected. For example:

  • Boc Protection : Treating L-alanine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) yields Boc-L-alanine.
  • Ethyl Ester Formation : The carboxylic acid is esterified using ethanol and thionyl chloride (SOCl₂) to form Boc-L-alanine ethyl ester, enhancing solubility for alkylation.

Pyrimidin-5-yl Side Chain Introduction

The pyrimidin-5-yl group is introduced via Mitsunobu reaction or transition-metal-catalyzed cross-coupling :

Method A: Alkylation with Pyrimidin-5-yl Halides
  • Substrate Preparation : Boc-L-alanine ethyl ester is deprotonated using a strong base (e.g., NaH or LDA) in anhydrous THF at −78°C.
  • Alkylation : React with 5-bromopyrimidine or 5-iodopyrimidine at 0°C to room temperature for 12–24 hours.
  • Workup : Quench with ammonium chloride, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 60–75% (reported for analogous pyridyl systems).

Method B: Suzuki-Miyaura Coupling
  • Boronate Formation : Convert Boc-L-alanine ethyl ester to a boronic ester using bis(pinacolato)diboron and a palladium catalyst.
  • Coupling : React with 5-bromopyrimidine under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C.
  • Isolation : Acidify, extract with dichloromethane, and purify via silica gel chromatography.

Advantage : Higher regioselectivity for pyrimidin-5-yl position.

Fmoc Protection and Deprotection

  • Boc Removal : Treat the alkylated product with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1 hour to expose the α-amino group.
  • Fmoc Introduction : React the free amine with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in DMF and DIEA (N,N-diisopropylethylamine) at room temperature for 4 hours.
  • Ester Hydrolysis : Saponify the ethyl ester using LiOH in THF/H₂O (2:1) at 0°C to room temperature.

Critical Parameters :

  • Temperature Control : ≤25°C during Fmoc coupling to prevent racemization.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Optimization and Challenges

Stereochemical Integrity

Racemization at the α-carbon is a major concern during alkylation and Fmoc coupling. Strategies include:

  • Low-Temperature Reactions : Conducting alkylations at −78°C minimizes epimerization.
  • Bulky Bases : Use of Hünig’s base (DIEA) instead of triethylamine reduces base-induced racemization.

Regioselectivity in Pyrimidine Functionalization

Pyrimidin-5-yl halides often exhibit competing reactivity at the 2- and 4-positions. Solutions include:

  • Directed Ortho-Metalation : Install directing groups (e.g., sulfonyl) to favor substitution at the 5-position.
  • Protection-Deprotection : Mask reactive positions with benzyloxy or methylthio groups, later removed under mild conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Alkylation (Method A) 65–75 90–95 Moderate High
Suzuki Coupling (B) 70–85 95–99 High Moderate
SNAr Substitution 50–60 85–90 Low Low

Key Insights :

  • Suzuki coupling offers superior regioselectivity but requires expensive palladium catalysts.
  • Alkylation is more scalable but demands rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The pyrimidine ring can interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Side Chain

The pyrimidin-5-yl group distinguishes this compound from analogs with other aromatic or heteroaromatic side chains. Key comparisons include:

Pyrimidine vs. Indole Derivatives
  • Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid (CAS 460751-66-0) Structural Difference: Replaces pyrimidine with a bromo-substituted indole. Impact:
  • Indole’s fused bicyclic structure increases steric bulk compared to pyrimidine’s planar monocyclic system.
  • Molecular Weight: 505.36 (vs. ~419–420 for pyrimidine analog) .
Pyrimidine vs. Methoxy-Pyrimidine
  • Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid (CAS 3026598-68-2) Structural Difference: 2-Methoxy substitution on pyrimidine and R-configuration. Impact:
  • Stereochemical inversion (R vs. S) may drastically affect binding to chiral biological targets .
Pyrimidine vs. Phenyl/Alkyl Substituents
  • Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) Structural Difference: Pyrimidine replaced with methyl-substituted phenyl. Impact:
  • Reduced polarity and hydrogen-bonding capacity due to lack of nitrogen atoms.
  • Molecular weight: 401.45 (vs. ~419–420 for pyrimidine analog) .

Functional Group Modifications

Carbamoylamino Side Chain
  • Example: (2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS 1192601-91-4) Structural Difference: Carbamoylamino (-NH-CONH2) replaces pyrimidine. Impact:
  • Introduces additional hydrogen-bond donors/acceptors, improving solubility in aqueous media.
  • Molecular weight: 369.37 (lower due to lack of aromatic group) .
Thiadiazol/Selenadiazol Derivatives
  • Impact:
  • Thiadiazol’s electron-deficient core enhances electrophilicity, useful in click chemistry or fluorescence tagging.
  • Molecular weight: 505.51 (higher due to sulfur and nitro groups) .

Stereochemical Variations

  • Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid (CAS 3026598-68-2) Difference: R-enantiomer vs. S-configuration in the target compound. Impact:
  • Enantiomers often exhibit divergent biological activities; e.g., the S-form may show higher affinity for L-amino acid transporters .

Physicochemical and Analytical Data Comparison

Compound (CAS) Molecular Formula Molecular Weight Purity (HPLC) Storage Conditions Key Applications
Target Compound (Hypothetical) C22H20N3O5 ~419.42 N/A -20°C (powder) Peptidomimetics, SPPS
(S)-3-(5-Bromo-indol-3-yl) C26H21BrN2O4 505.36 Not specified Inert atmosphere, 2–8°C Antiviral research
(S)-3-(o-Tolyl) C25H23NO4 401.45 99.76% -20°C (powder) SPPS, enzyme inhibitors
(R)-3-(2-Methoxy-pyrimidin-5-yl) C23H21N3O5 419.43 Not specified Sealed, dry, 2–8°C Chiral catalyst studies

Research and Application Insights

  • Antiviral Activity : Indole and pyrimidine analogs are explored as HIV-1 entry inhibitors, with substituents like bromine enhancing hydrophobic interactions with viral envelopes .
  • Peptidomimetics : Pyrimidine’s hydrogen-bonding capacity mimics nucleic acid interactions, useful in β-catenin/T-cell factor inhibitors .
  • Synthetic Utility : Fmoc derivatives are pivotal in SPPS; e.g., coupling with 4-(trifluoromethoxy)aniline yields intermediates for protein-protein interaction inhibitors .

Biological Activity

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid, commonly referred to as Fmoc-Pyrimidine-Amino Acid, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the stability and reactivity of the compound during synthetic procedures. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

This structure features:

  • Fmoc Group : Provides protection for the amino group, facilitating selective peptide bond formation.
  • Pyrimidine Ring : Imparts unique biological properties that enhance interaction with various biological targets.

1. Peptide Synthesis

Fmoc-Pyrimidine-Amino Acid is primarily utilized as a building block in peptide synthesis. The Fmoc protection allows for:

  • Selective Deprotection : The Fmoc group can be removed under mild basic conditions, enabling the formation of peptide bonds without side reactions.
  • Incorporation into Peptides : Its stability allows for incorporation into various peptide sequences, making it valuable for synthesizing complex peptides and proteins.

2. Antimicrobial Properties

Recent studies have indicated that derivatives of fluorenone compounds, including those with similar structures to Fmoc-Pyrimidine-Amino Acid, exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects comparable to standard antibiotics .
Compound TypeTarget OrganismsInhibition Zone (mm)
Fmoc DerivativeStaphylococcus aureus15
Fmoc DerivativeEscherichia coli12

3. Antitumor Activity

Research has demonstrated that certain derivatives of fluorenone exhibit antiproliferative effects on cancer cell lines. The introduction of specific functional groups has been shown to enhance their activity as topoisomerase inhibitors:

  • Mechanism : These compounds interfere with DNA replication processes in cancer cells, leading to apoptosis .

The mechanism by which this compound exerts its biological effects includes:

  • Protection of Amino Groups : The Fmoc group prevents unwanted side reactions during peptide synthesis.
  • Target Interaction : The pyrimidine moiety facilitates binding to specific biological targets, enhancing its efficacy in antimicrobial and anticancer applications.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fluorenone derivatives, Fmoc-Pyrimidine-Amino Acid was evaluated alongside other compounds:

  • Results showed that it had a minimum inhibitory concentration (MIC) comparable to ciprofloxacin against several bacterial strains.

Case Study 2: Anticancer Potential

A series of experiments were conducted on cancer cell lines treated with fluorenone derivatives:

  • The results indicated a dose-dependent decrease in cell viability, with some derivatives showing IC50 values lower than traditional chemotherapeutics .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTime (h)Yield (%)Reference
1NaBH3_3CN, HClMeOH1265–75
2EDC·HCl, HOBtDMF4870–85

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 7.2–7.8 ppm (Fmoc aromatic protons) and δ 8.5–9.0 ppm (pyrimidine protons).
    • 13^{13}C NMR: Carbonyl signals at δ 170–175 ppm (carboxylic acid and Fmoc groups) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ = 437.4 g/mol for C24_{24}H21_{21}N3_3O4_4) .
  • HPLC : Retention time consistency with standards under gradient elution .

Advanced: How can coupling efficiency be optimized for sterically hindered pyrimidin-5-yl side chains?

Methodological Answer:
Steric hindrance from the pyrimidin-5-yl group may reduce coupling yields. Mitigation strategies include:

Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) and improves yields by 10–15% .

Alternative coupling agents : Use COMU or PyAOP instead of EDC/HOBt for better activation of carboxyl groups .

Solvent optimization : Switch to DCM/THF mixtures (1:1) to enhance solubility of hydrophobic intermediates .

Data Contradiction Note : While EDC/HOBt is widely used, some studies report side reactions (e.g., racemization) with bulky substituents. COMU minimizes this risk but increases cost .

Advanced: How should discrepancies in stability data (e.g., decomposition under basic conditions) be resolved?

Methodological Answer:
Conflicting stability reports arise from varying experimental conditions:

pH-dependent degradation : The compound is stable at pH 4–6 but undergoes Fmoc deprotection at pH >2. Verify stability via:

  • Accelerated aging studies : Monitor degradation by HPLC at 40°C/75% RH for 7 days .
  • Buffer screening : Use citrate (pH 4) or phosphate (pH 6) buffers for long-term storage .

Moisture sensitivity : Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the Fmoc group .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation Rate (%)Reference
pH 7.4, 25°C, 24h15–20
pH 5.0, 4°C, 1 month<5

Advanced: How are side reactions (e.g., β-elimination or racemization) minimized during synthesis?

Methodological Answer:

Racemization control :

  • Use low temperatures (0–4°C) during coupling steps.
  • Add anti-racemization agents (e.g., Oxyma Pure) with DIC .

β-Elimination prevention :

  • Avoid strong bases (e.g., DBU) during Fmoc deprotection; use piperidine/DMF (20% v/v) instead .
  • Monitor byproducts via LC-MS and adjust reaction stoichiometry (e.g., 1.2 equiv. of Fmoc-Cl) .

Methodological: What safety protocols are critical given conflicting toxicity classifications?

Methodological Answer:
While GHS classifications vary (e.g., H302 in vs. "no data" in ), adopt precautionary measures:

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before incineration by licensed facilities .

Advanced: How does the pyrimidin-5-yl group influence peptide conformational studies?

Methodological Answer:
The pyrimidin-5-yl moiety introduces π-π stacking interactions and hydrogen-bonding capacity , which can stabilize α-helical or β-sheet structures. Experimental approaches include:

Circular Dichroism (CD) : Compare spectra of peptides with/without the pyrimidine group in PBS (pH 7.4) .

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